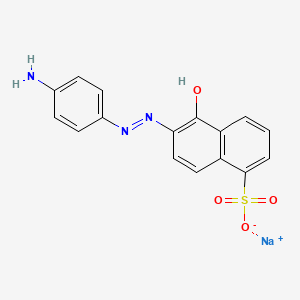

![molecular formula C6H4ClN3O B1384390 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1613751-69-1](/img/structure/B1384390.png)

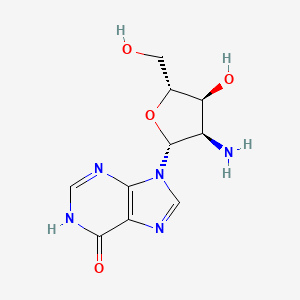

2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Vue d'ensemble

Description

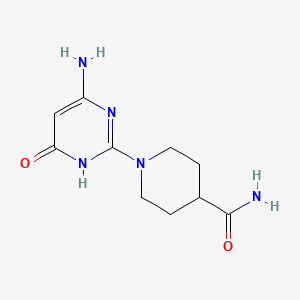

2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a chemical compound with the IUPAC name 2-chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one . It is a molecule that contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrrole .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, has been achieved through various methods. These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis

The molecular structure of 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one includes a five-membered pyrrole ring fused with a six-membered 1,2,4-triazine ring . The molecule contains a chlorine atom attached to the triazine ring .Physical And Chemical Properties Analysis

2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a powder with a molecular weight of 169.57 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Antiviral Drug Research

- Summary of the Application : The compound “2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one” is a key component of the antiviral drug Remdesivir . Remdesivir has been recognized for its effectiveness against a wide array of RNA viruses, including SARS/MERS-CoV . It has shown promising results in the treatment of the novel coronavirus (COVID-19) and was approved by the US FDA in May 2020 for emergency treatment of severe COVID-19 symptoms .

- Results or Outcomes : Remdesivir has shown encouraging results in the treatment of COVID-19 . It is also effective against a wide array of RNA viruses .

Cancer Therapy

- Summary of the Application : The compound “2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one” is a part of the structure of several kinase inhibitors used in cancer therapy . Kinase inhibition is one of the most successful approaches in targeted therapy .

- Results or Outcomes : As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy . Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs .

Synthesis of Substituted Pyrrolo[2,1-f]-[1,2,4]triazin-4(3H)-ones

- Summary of the Application : The compound “2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one” can be used in the synthesis of substituted pyrrolo[2,1-f]-[1,2,4]triazin-4(3H)-ones . These compounds are of interest due to their potential applications in medicinal chemistry .

- Methods of Application or Experimental Procedures : A one-pot two-step synthesis of substituted pyrrolo[2,1-f]-[1,2,4]triazin-4(3H)-ones has been proposed by the Yang group . The Cu(II)-catalyzed reaction of 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide gave 2-(4-oxo-4H-chromen-3-yl)pyrrolo[2,1-f]-[1,2,4]triazin .

- Results or Outcomes : The methodology proposed by the Yang group allows for the synthesis of substituted pyrrolo[2,1-f]-[1,2,4]triazin-4(3H)-ones, in which at least six bonds were formed .

Orientations Futures

Pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, have shown promising potential in drug research due to their wide range of biological activities . They have been used in the treatment of various diseases, including viral infections and cancer . Future research may focus on exploring their potential in other therapeutic areas.

Propriétés

IUPAC Name |

2-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRBBSRLGVCMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)

![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)

![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)

![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)

![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)